N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide: is a complex organic compound that features a quinazolinone core, an isoxazole ring, and a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.
Attachment of the Dimethoxyphenethyl Group: This step often involves nucleophilic substitution reactions where the dimethoxyphenethylamine is introduced to the quinazolinone core.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be employed using catalysts like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with multiple biological targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, the compound can be used in the development of new materials, particularly in the field of organic electronics and photonics due to its conjugated system.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, while the isoxazole ring can interact with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)acetamide: Similar in structure but lacks the quinazolinone and isoxazole rings.
N-(5-methylisoxazol-3-yl)malonamide: Contains the isoxazole ring but lacks the quinazolinone core and dimethoxyphenethyl group.
Uniqueness
The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide lies in its combination of structural features. The presence of both the quinazolinone core and the isoxazole ring, along with the dimethoxyphenethyl group, provides a unique set of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-17-14-23(31-38-17)30-25(34)16-39-27-29-20-7-5-4-6-19(20)26(35)32(27)13-11-24(33)28-12-10-18-8-9-21(36-2)22(15-18)37-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,33)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIVTTINXIKAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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